molecular formula C4H6N2O2 B12527554 2-Methylimidazolidine-4,5-dione CAS No. 141916-31-6

2-Methylimidazolidine-4,5-dione

Cat. No.: B12527554
CAS No.: 141916-31-6
M. Wt: 114.10 g/mol
InChI Key: CTXKQFVHRPPQIO-UHFFFAOYSA-N
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Description

2-Methylimidazolidine-4,5-dione is a heterocyclic organic compound with the molecular formula C4H6N2O2 It is a derivative of imidazolidine, featuring a five-membered ring structure with two nitrogen atoms and two carbonyl groups at positions 4 and 5

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methylimidazolidine-4,5-dione can be synthesized through several methods. One common approach involves the reaction of acetamidine with formaldehyde and subsequent cyclization. Another method includes the nitration of 2-methoxy-2-methylimidazolidine-4,5-dione, which can be synthesized from acetamidine and methanol under acidic conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Methylimidazolidine-4,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazolidinone derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, forming diols.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, leading to the formation of substituted imidazolidine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted imidazolidine derivatives, imidazolidinones, and diols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Methylimidazolidine-4,5-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methylimidazolidine-4,5-dione involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various cellular processes, including signal transduction and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methylimidazolidine-4,5-dione is unique due to its specific substitution pattern and the presence of two carbonyl groups, which confer distinct reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and form a wide range of derivatives makes it a valuable compound in both research and industrial contexts.

Properties

CAS No.

141916-31-6

Molecular Formula

C4H6N2O2

Molecular Weight

114.10 g/mol

IUPAC Name

2-methylimidazolidine-4,5-dione

InChI

InChI=1S/C4H6N2O2/c1-2-5-3(7)4(8)6-2/h2H,1H3,(H,5,7)(H,6,8)

InChI Key

CTXKQFVHRPPQIO-UHFFFAOYSA-N

Canonical SMILES

CC1NC(=O)C(=O)N1

Origin of Product

United States

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